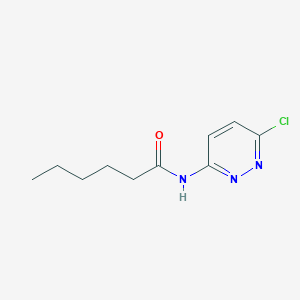

N-(6-chloropyridazin-3-yl)hexanamide

Description

N-(6-Chloropyridazin-3-yl)hexanamide is a synthetic organic compound characterized by a chloropyridazine heterocyclic core linked to a hexanamide chain. The hexanamide chain provides lipophilicity, which may enhance membrane permeability or modulate solubility.

Properties

IUPAC Name |

N-(6-chloropyridazin-3-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-2-3-4-5-10(15)12-9-7-6-8(11)13-14-9/h6-7H,2-5H2,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWVJLXWPDWEBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647526 | |

| Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868948-14-5 | |

| Record name | N-(6-Chloropyridazin-3-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridazin-3-yl)hexanamide typically involves the reaction of 6-chloropyridazine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:

6-chloropyridazine+hexanoyl chloride→N-(6-chloropyridazin-3-yl)hexanamide

Industrial Production Methods: In an industrial setting, the production of N-(6-chloropyridazin-3-yl)hexanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloropyridazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products:

Oxidation: N-(6-chloropyridazin-3-yl)hexanamide N-oxide.

Reduction: N-(6-aminopyridazin-3-yl)hexanamide.

Substitution: N-(6-substituted-pyridazin-3-yl)hexanamide derivatives.

Scientific Research Applications

N-(6-chloropyridazin-3-yl)hexanamide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(6-chloropyridazin-3-yl)hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(6-chloropyridazin-3-yl)hexanamide, we compare it with structurally or functionally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Key Comparative Data

Structural and Functional Analysis

Chlorinated Heterocycles: The chloropyridazine group in N-(6-chloropyridazin-3-yl)hexanamide parallels the chloro-substituted pyridine in Compound 6g .

Amide Linkers :

The hexanamide chain in the target compound is structurally analogous to the hexanamide spacer in Compound 6g, which connects pharmacophoric groups in PROTACs. Longer chains (e.g., hexanamide vs. pentanamide) may optimize spatial flexibility for target engagement .

Lipophilicity and Solubility: Compared to hexanoic acid (logP ~1.9), the amide group in N-(6-chloropyridazin-3-yl)hexanamide likely reduces acidity and increases lipophilicity, favoring membrane permeability. However, the chlorine atom may introduce polarity, balancing solubility .

Synthetic Utility: Compound 6g’s synthesis (via amide coupling ) suggests that N-(6-chloropyridazin-3-yl)hexanamide could be prepared through similar routes, such as activating hexanoic acid derivatives for nucleophilic attack by 6-chloropyridazin-3-amine.

Biological Activity

N-(6-chloropyridazin-3-yl)hexanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(6-chloropyridazin-3-yl)hexanamide has the chemical formula C10H14ClN3O, with a molecular weight of 229.69 g/mol. The compound features a chlorinated pyridazine ring, which is known to influence its biological activity.

The biological activity of N-(6-chloropyridazin-3-yl)hexanamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as bacterial cell wall synthesis, contributing to its antimicrobial properties.

- Receptor Modulation : Studies suggest that it can bind to nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and exhibiting neuroactive properties .

Antimicrobial Properties

N-(6-chloropyridazin-3-yl)hexanamide has been investigated for its antimicrobial potential. Research indicates that derivatives of chloropyridazine exhibit significant activity against various bacterial strains. The presence of the hexanamide moiety enhances its bioactivity compared to other related compounds .

Anticancer Activity

Preliminary studies have shown that N-(6-chloropyridazin-3-yl)hexanamide may possess anticancer properties. It has been explored for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's structural features allow it to interact with cellular targets involved in tumor growth and survival.

Case Studies and Research Findings

-

Study on Nicotinic Activity :

A study focused on 6-chloropyridazin-3-yl derivatives demonstrated their binding affinity towards nAChRs, with some compounds showing Ki values in the nanomolar range. This suggests that N-(6-chloropyridazin-3-yl)hexanamide could be a viable candidate for further exploration in neuropharmacology . -

Antimicrobial Screening :

In a screening assay for antimicrobial activity, N-(6-chloropyridazin-3-yl)hexanamide exhibited notable effects against Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-(6-chloropyridazin-3-yl)hexanamide | Chlorinated pyridazine | Antimicrobial, anticancer |

| Sulfachloropyridazine | Sulfonamide | Antimicrobial for urinary tract infections |

| N-(6-chloropyridazin-3-yl)benzenesulfonamide | Pyridazine derivative | Antimicrobial |

N-(6-chloropyridazin-3-yl)hexanamide is unique due to its specific substitution pattern and the presence of the hexanamide group, which enhances its potency compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-chloropyridazin-3-yl)hexanamide and how can its purity be confirmed?

- Methodology :

- Synthesis : Utilize hydrazine-mediated coupling reactions, as demonstrated for structurally related compounds (e.g., hydrazinylidene derivatives of hexanamide with 6-chloropyridazine moieties). Optimize reaction conditions (solvent, temperature) to minimize byproducts .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Characterization : Confirm structure via -NMR and -NMR, comparing chemical shifts to analogs (e.g., pyridazine derivatives). Mass spectrometry (ESI-MS) can validate molecular weight .

- Crystallography : For crystalline samples, use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. How can researchers assess the cytotoxicity of N-(6-chloropyridazin-3-yl)hexanamide in vitro?

- Methodology :

- Cell Lines : Use hepatoma (HTC) or other cancer cell lines, as described for hexanamide analogs .

- MTT Assay : Treat cells with concentrations ranging from 10–200 µM for 24–48 hours. Measure absorbance at 570 nm to calculate viability (%) relative to controls. Include dose-response curves to determine IC values .

- Controls : Use negative (untreated) and positive controls (e.g., cisplatin) to validate assay sensitivity.

Advanced Research Questions

Q. How does structural modification of the pyridazine ring or acyl chain impact the bioactivity of N-(6-chloropyridazin-3-yl)hexanamide analogs?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:

- Pyridazine Substituents : Replace chlorine with methoxy or morpholino groups (e.g., as in , compounds 117–119) .

- Acyl Chain Length : Compare hexanamide (C6) to shorter (C4) or longer (C14) chains, noting trends in cytotoxicity (e.g., reduced activity with shorter chains, as seen in capsaicin analogs) .

- Biological Testing : Use standardized assays (MTT, apoptosis markers) to quantify effects. Statistical analysis (ANOVA, p < 0.05) identifies significant trends .

Q. What strategies can resolve contradictions in cytotoxicity data between N-(6-chloropyridazin-3-yl)hexanamide and its analogs?

- Methodology :

- Experimental Replication : Repeat assays across multiple cell lines (e.g., HTC, pancreatic cancer) to confirm reproducibility.

- Mechanistic Studies : Investigate off-target effects via proteomics or transcriptomics. For example, screen for interactions with signaling pathways (e.g., Smo/Hh/GLI1 using inhibitors like cyclopamine-KAAD) .

- Solubility Optimization : Prepare sodium salts (e.g., as in ) to improve bioavailability and reduce artifacts from poor solubility .

Q. How can N-(6-chloropyridazin-3-yl)hexanamide be functionalized for targeted drug delivery systems?

- Methodology :

- Heterobifunctional Conjugation : Use maleimide-thiol chemistry (e.g., TPMH reagent in ) to link the compound to antibodies or nanoparticles. Validate conjugation efficiency via HPLC or fluorescence quenching .

- In Vivo Testing : Evaluate pharmacokinetics in rodent models, monitoring tissue distribution using radiolabeled or fluorescently tagged derivatives.

Data Analysis and Validation

Q. What analytical techniques are critical for validating the stability of N-(6-chloropyridazin-3-yl)hexanamide under physiological conditions?

- Methodology :

- HPLC-MS : Monitor degradation products in simulated biological fluids (e.g., PBS, pH 7.4, 37°C) over 24–72 hours.

- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage recommendations.

- Hydrazine Derivatives : Adapt NIOSH protocols (e.g., NMAM S160) for detecting hydrazine byproducts, ensuring safety in handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.